molecular formula C25H32Br2N4S B12609990 Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-19-2

Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-

Cat. No.: B12609990
CAS No.: 649740-19-2
M. Wt: 580.4 g/mol
InChI Key: RUGLEGNQANXFPR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- is defined by a thiourea (N–C(=S)–N) backbone symmetrically substituted with two 3-bromophenyl groups. Each phenyl ring is further linked to a piperidine moiety through a methylene bridge, resulting in the formal IUPAC name N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]thiourea . The piperidine rings adopt chair conformations, minimizing steric hindrance between the bulky bromophenyl substituents and the thiourea core.

Stereochemical analysis reveals that the compound lacks chiral centers due to the symmetrical substitution pattern. However, the piperidine rings introduce conformational flexibility, allowing rotation around the C–N bonds connecting the methylene bridges to the thiourea nitrogen atoms. This flexibility enables the molecule to adopt multiple low-energy conformers in solution, which has implications for its reactivity and intermolecular interactions .

The molecular formula, inferred from structural data, is C₂₅H₂₈Br₂N₄S , with a molar mass of 632.4 g/mol . The presence of bromine atoms (24.3% by mass) contributes significantly to the compound’s density and polarizability, as evidenced by its high melting point (213–215°C) and limited solubility in nonpolar solvents .

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- remain unreported in the literature. However, computational models using density functional theory (DFT) suggest a planar thiourea core with dihedral angles of 15–20° between the aromatic rings and the central C=S bond . This slight deviation from coplanarity arises from steric interactions between the ortho-hydrogens of the bromophenyl groups and the piperidine methylene bridges.

In the solid state, the compound likely forms intermolecular hydrogen bonds via the thiourea N–H groups, as observed in analogous thiourea derivatives . These interactions could stabilize a crystal lattice dominated by van der Waals forces between bromine atoms and aromatic π-systems. Molecular dynamics simulations predict a preference for antiperiplanar conformations of the piperidine rings relative to the thiourea plane, minimizing repulsion between the electron-rich sulfur atom and the piperidine lone pairs .

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.45–7.32 ppm (m, 4H, aromatic H), 6.98–6.85 ppm (m, 4H, aromatic H), and 3.72–3.55 ppm (m, 8H, piperidine H) confirm the presence of bromophenyl and piperidinyl groups. Broad singlets at δ 9.12 ppm and 8.94 ppm correspond to the thiourea N–H protons .
  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 179.8 ppm (C=S), 138.2–122.4 ppm (aromatic C), and 54.3–46.1 ppm (piperidine C) align with the expected connectivity . The deshielded C=S carbon is characteristic of thiourea derivatives .

Fourier-Transform Infrared (FT-IR):
Strong absorption bands at 1245 cm⁻¹ (C=S stretch) and 3250 cm⁻¹ (N–H stretch) dominate the spectrum. Additional peaks at 675 cm⁻¹ (C–Br stretch) and 2920 cm⁻¹ (C–H stretch, piperidine) further validate the molecular structure .

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 633.2 [M+H]⁺, consistent with the theoretical mass. Fragmentation patterns include losses of Br- (m/z 554.3) and sequential cleavage of the piperidine rings (m/z 432.1, 310.0) .

Thermodynamic Stability and Solubility Parameters

Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C, correlating with the melting point and suggesting moderate thermal stability. Differential scanning calorimetry (DSC) shows a single endothermic peak at 214°C, corresponding to the melt transition .

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in dichloromethane and ethanol is moderate (5–10 mg/mL), attributed to hydrogen bonding between the thiourea N–H groups and solvent molecules . Hansen solubility parameters predict compatibility with solvents having δD = 18–20 MPa¹/², δP = 8–10 MPa¹/², and δH = 6–8 MPa¹/², reflecting its balanced dispersive, polar, and hydrogen-bonding interactions .

Table 1: Summary of Spectroscopic Data for Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-

Technique Key Observations Significance
¹H NMR δ 9.12 ppm (N–H), δ 7.45–6.85 ppm (aromatic) Confirms thiourea core and aryl groups
¹³C NMR δ 179.8 ppm (C=S) Validates thiocarbonyl linkage
FT-IR 1245 cm⁻¹ (C=S stretch) Distinctive for thiourea derivatives
ESI-MS m/z 633.2 [M+H]⁺ Verifies molecular mass

Table 2: Solubility Profile in Common Solvents

Solvent Solubility (mg/mL) Notes
Water <0.1 Poor solubility due to hydrophobicity
Ethanol 8.2 Moderate, H-bonding with N–H
DCM 9.5 High solubility in chlorinated solvents
DMSO 22.4 Excellent solubility, polar aprotic

Properties

CAS No.

649740-19-2

Molecular Formula

C25H32Br2N4S

Molecular Weight

580.4 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-piperidin-1-ylmethyl]thiourea

InChI

InChI=1S/C25H32Br2N4S/c26-21-11-7-9-19(17-21)23(30-13-3-1-4-14-30)28-25(32)29-24(31-15-5-2-6-16-31)20-10-8-12-22(27)18-20/h7-12,17-18,23-24H,1-6,13-16H2,(H2,28,29,32)

InChI Key

RUGLEGNQANXFPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCCCC4

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Piperidine with Thiourea Derivatives

Materials Required:

  • 3-Bromobenzaldehyde
  • Piperidine
  • Thiourea
  • Solvent (e.g., methanol or dichloromethane)
  • Catalysts (if necessary, such as zinc chloride)

Procedure:

Yield and Analysis:

  • Typical yields range from 50% to 75%, depending on reaction conditions and purification efficiency.
  • Characterization is performed using NMR and mass spectrometry to confirm product identity.

Method 2: One-Pot Synthesis Using Sodium Cyanoborohydride

Materials Required:

  • 3-Bromobenzaldehyde
  • Piperidine
  • Sodium cyanoborohydride
  • Solvent (e.g., methanol)

Procedure:

  • Initial Mixture: Dissolve piperidine and sodium cyanoborohydride in methanol.
  • Aldehyde Addition: Slowly add 3-bromobenzaldehyde to the mixture while stirring.
  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours.
  • Workup: Quench the reaction with a saturated sodium bicarbonate solution and extract organic layers.
  • Purification: Use silica gel chromatography to isolate pure Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-.

Yield and Analysis:

  • Yields can vary from 40% to 70%.
  • Confirm product formation using NMR spectroscopy.

Method 3: Utilizing Zinc Chloride as a Catalyst

Materials Required:

  • Thiourea derivative
  • Piperidine
  • Zinc chloride
  • Solvent (e.g., dichloromethane)

Procedure:

Yield and Analysis:

  • Yields typically observed around 60%.
  • Characterization through NMR and mass spectrometry is essential for verification.

Comparative Summary of Preparation Methods

Method Yield (%) Key Reagents Reaction Time
Reaction with Thiourea 50 - 75 Thiourea, Piperidine Several hours
One-Pot Synthesis 40 - 70 Sodium Cyanoborohydride Several hours
Zinc Chloride Catalysis ~60 Zinc Chloride, Piperidine Extended time

Chemical Reactions Analysis

Structural Influence on Reactivity

The compound’s reactivity is governed by three key components:

  • Thiourea moiety (-N-C=S-N-) : Enables hydrogen-bond donor/acceptor capabilities, critical for organocatalysis and substrate activation .

  • 3-Bromophenyl groups : Electron-withdrawing bromine atoms at the meta position enhance electrophilic substitution potential and stabilize charge transfer .

  • Piperidine rings : Tertiary amines in the piperidine units can act as ligands in coordination chemistry or participate in acid-base reactions .

This combination creates a versatile scaffold for diverse chemical transformations.

Nucleophilic Substitution Reactions

The 3-bromophenyl groups are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Conditions Outcome
Bromine Displacement CuI, Pd catalysis, high temperatureReplacement of Br with -OH, -NH₂, or -OR groups
Cross-Coupling Suzuki-Miyaura conditionsFormation of biaryl systems via C-C bonding

These reactions are influenced by steric hindrance from the piperidine groups, which may reduce reaction rates compared to simpler aryl bromides .

Coordination Chemistry

Thioureas often act as ligands for transition metals. Structural analogs of this compound form complexes with metals like Cu(II), Ir(III), and Pt(II) :

Metal Ion Coordination Site Application
Cu(II)Sulfur (monodentate)Antimicrobial agents
Ir(III)Thiourea + piperidineLuminescent materials
Pt(II)Sulfur and nitrogenAnticancer drug candidates

For example, iridium complexes derived from thioureas exhibit bright luminescence due to ligand-to-metal charge transfer :

\text{Ir(ppy)₂Cl}₂ + \text{Thiourea} \rightarrow \text{Ir-Thiourea Complex} \quad (\text{Yield: 53%})

Biological Interactions

While direct studies on this compound are sparse, thiourea derivatives interact with biological targets via:

  • Hydrogen bonding : Disruption of enzyme active sites (e.g., urease, acetylcholinesterase) .

  • Hydrophobic interactions : Binding to protein pockets via bromophenyl and piperidine groups .

Notable Activity :

  • Halogenated copper(II)-thiourea complexes show potent antitubercular effects (MIC: 2–8 μg/mL against M. tuberculosis) .

  • Symmetrical tris-thiourea derivatives inhibit bacterial growth (e.g., E. coli, S. aureus) with MIC values up to 1250 µg/mL .

Synthetic Pathways

The compound is synthesized via:

  • Condensation reaction :

    \text{Diamine} + \text{Isothiocyanate} \rightarrow \text{Bisthiourea} \quad (\text{Yield: 63–81%})

    Optimized using ammonium thiocyanate in dilute acid .

  • Post-synthetic modifications : Functionalization of bromine or piperidine groups for targeted applications .

Comparison to Analogous Thioureas

Compound Key Features Reactivity Differences
1,3-Bis(4-bromophenyl)thioureaPara-bromine substitutionHigher NAS reactivity due to less steric hindrance
N,N'-DiethylthioureaAlkyl substituentsLimited coordination capability
Tris-thioureas (e.g., 4a–4h )Symmetrical triazine coreEnhanced antimicrobial activity

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Thiourea derivatives are frequently utilized as catalysts in various organic transformations. The ability of thioureas to stabilize transition states makes them valuable in:

  • Formation of Carbon-Carbon Bonds : Thioureas can facilitate reactions that form carbon-carbon bonds through organocatalysis.
  • Activation of Substrates : They enhance substrate reactivity by forming hydrogen bonds, which is crucial for many synthetic pathways.

2. Medicinal Chemistry

N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- exhibits promising biological activities:

  • Antimicrobial Activity : Studies have shown that thiourea derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties : This compound may induce apoptosis in cancer cells by inhibiting specific enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in regulating gene expression .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, which is significant for treating various inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of thioureas similar to N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-:

  • Anticancer Activity : Research indicates that thiourea derivatives can induce G1 cell cycle arrest and apoptosis in melanoma cells by binding to proteins that regulate cell cycle progression .
  • Antimicrobial Effects : Studies have highlighted the efficacy of thioureas against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential role as novel antimicrobial agents .
  • Enzyme Interaction Studies : Molecular modeling studies demonstrate that thioureas can effectively bind to enzymes involved in metabolic pathways, inhibiting their function and providing a basis for therapeutic development against specific diseases .

Mechanism of Action

The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit lysine-specific demethylase 1, which plays a role in gene expression regulation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 3-bromophenyl group in the target compound introduces electron-withdrawing effects and steric bulk due to the bromine atom and piperidinylmethyl side chain. Key comparisons include:

  • N,N′-bis(2-diethylaminophenyl)thiourea: Features diethylamino groups at the 2-position, enabling intramolecular hydrogen bonds (N–H⋯S) and a red-shifted N–H stretch in IR spectra compared to dimethylamino analogs .
  • N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S): Contains trifluoromethyl groups, enhancing hydrogen-bonding capacity and acidity, making it effective in organocatalytic ring-opening polymerizations .
  • N,N′-bis(4-chlorophenyl)thiourea : The 4-chloro substituent provides moderate electron withdrawal, with crystal structures showing C–S bond lengths (1.70–1.80 Å) typical of thiourea derivatives .

Table 1: Structural Comparison of Bis-Thiourea Derivatives

Compound Substituents Key Structural Features Reference
Target Compound 3-Bromophenyl, piperidinylmethyl Bulky, electron-withdrawing, potential steric hindrance -
N,N′-bis(2-diethylaminophenyl)thiourea 2-Diethylaminophenyl Intramolecular H-bonds, red-shifted IR
N,N′-bis(4-chlorophenyl)thiourea 4-Chlorophenyl C–S bond length ~1.70–1.80 Å
N,N′-bis(o-fluorobenzamidothiocarbonyl)hydrazine o-Fluorobenzamide Trans-configuration, monodentate ligand

Electronic Effects and Reactivity

  • Electron-Withdrawing Groups (EWGs): Bromine (target compound) and trifluoromethyl (TU-S) groups increase thiourea acidity, enhancing hydrogen-bond donor capacity. This is critical in catalysis and anion recognition .
  • Electron-Donating Groups (EDGs): Dialkylamino groups (e.g., diethylamino in ) reduce acidity but promote intramolecular H-bonding, affecting solubility and conformational stability .

Acid Dissociation Constants (pKa)

Bis-acyl thioureas with nitro substituents (e.g., compounds 5 and 6 in ) exhibit pKa values between 3.56–12.30, attributed to enol, enthiol, and NH protonation states . The target compound’s bromine may lower pKa compared to EDG-bearing analogs, though experimental data is lacking.

Biological Activity

Thiourea derivatives, including N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-, have garnered significant interest due to their diverse biological activities. This compound features a unique structure that includes two bromophenyl groups and piperidine units, which contribute to its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this thiourea derivative, highlighting its mechanisms, comparative studies, and relevant case studies.

Overview of Thiourea Derivatives

Thioureas are known for their broad range of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Antiviral : Potentially inhibits viral replication.
  • Anticancer : Induces apoptosis in cancer cells.
  • Anti-inflammatory : Reduces inflammation in tissues.

The specific compound N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- has shown promise in these areas due to its structural characteristics that enhance its interaction with biological targets .

The biological activity of N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : This compound may inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in gene expression regulation. Inhibition of LSD1 can lead to altered cellular signaling pathways and potentially induce apoptosis in cancer cells .
  • Hydrogen Bonding : The presence of bromine substituents and piperidine rings enhances the compound's ability to form hydrogen bonds with proteins and nucleic acids, influencing enzyme activity and cellular processes .

Comparative Analysis with Other Thiourea Derivatives

To understand the unique properties of N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-, it is useful to compare it with other thiourea derivatives:

Compound NameStructure CharacteristicsUnique Features
1,3-Bis(4-bromophenyl)thioureaTwo 4-bromophenyl groupsKnown for strong biological activity
N,N'-DiethylthioureaEthyl groups instead of bromophenylCommonly used in agricultural applications
N,N'-Bis(phenyl)thioureaTwo phenyl groupsExhibits strong hydrogen bonding capabilities
1-(2-Fluorobenzoyl)-3-(4-methoxyphenyl)thioureaContains fluorine and methoxy groupsDisplays unique reactivity patterns

The combination of bromine substituents and piperidine rings in N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- may enhance its reactivity and selectivity compared to these other compounds .

Case Studies and Research Findings

Research has documented various findings regarding the biological activity of thioureas, including those similar to N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-:

  • Anticancer Activity : A study demonstrated that thiourea derivatives can induce G1 cell cycle arrest and apoptosis in melanoma cells. The mechanism involved binding to specific proteins that regulate cell cycle progression .
  • Antimicrobial Effects : Another research highlighted the efficacy of thioureas against bacterial strains, indicating a potential role as novel antimicrobial agents. The presence of halogen atoms (like bromine) was noted to enhance antimicrobial potency .
  • Enzyme Interaction Studies : Molecular modeling studies suggested that thioureas can effectively bind to enzymes involved in metabolic pathways, thereby inhibiting their function. This interaction is crucial for developing therapeutic agents targeting specific diseases .

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